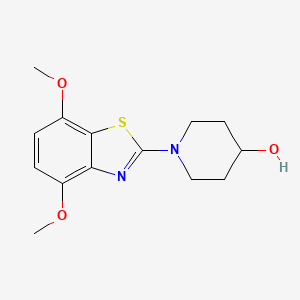![molecular formula C13H16N4S B6443990 3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole CAS No. 2549024-44-2](/img/structure/B6443990.png)
3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is an organic compound that features an indazole core, a pyrazine ring, and methylsulfanyl and methyl substituents. Its unique structure makes it a molecule of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Step 1: Formation of the Indazole Ring:
Reagents: Hydrazine, acetophenone derivatives.
Conditions: Typically involves refluxing in an alcohol solvent, like ethanol.
- Step 2: Pyrazine Ring Attachment:
Reagents: Pyrazine carboxylic acids or their derivatives.
Conditions: Coupling reaction in the presence of catalysts like palladium or copper.
- Step 3: Introduction of Methyl and Methylsulfanyl Groups:
Reagents: Methylating agents (e.g., methyl iodide), thiols.
Conditions: Use of bases like potassium carbonate under mild heating.
Industrial Production Methods: Industrial-scale production would follow similar routes but optimized for cost-efficiency and yield. Continuous flow synthesis and catalytic processes may be employed to enhance scalability.
Chemical Reactions Analysis
- Oxidation:
Common Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents under controlled temperatures.
Major Products: Oxidized sulfur compounds, possible cleavage of the pyrazine ring.
- Reduction:
Common Reagents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Conditions: Inert atmosphere, often under low temperatures.
Major Products: Reduced sulfur compounds, saturation of double bonds.
- Substitution:
Common Reagents: Alkyl halides, acyl chlorides.
Conditions: Basic or acidic catalysts, depending on the nucleophile.
Major Products: Substituted indazole derivatives, functionalized pyrazines.
Scientific Research Applications
Chemistry: 3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole serves as a building block in the synthesis of more complex molecules. It's valuable in studying reaction mechanisms and optimizing synthetic routes.
Biology: Its interactions with various enzymes and receptors make it a candidate in biochemical research. It may be studied for its potential inhibitory or activating properties on specific biological pathways.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties, given its structural motifs similar to other bioactive indazoles.
Industry: Used in material science for developing novel compounds with specific electronic properties. It might also find applications in the agrochemical industry as a precursor to biologically active agents.
Mechanism of Action
The compound’s effects stem from its ability to interact with molecular targets like enzymes and receptors. The indazole ring is known for its binding affinity, while the pyrazine and sulfur groups influence electronic distribution, enhancing binding interactions or altering enzyme activity.
Comparison with Similar Compounds
- 3-methyl-4,5,6,7-tetrahydro-2H-indazole:
Lacks the pyrazine and methylsulfanyl groups, leading to different reactivity and biological activity.
- 3-(methylsulfanyl)pyrazin-2-yl derivatives:
Often lack the fused indazole ring, which reduces their binding affinity in biological systems.
- Pyrazine-indazole hybrids:
These are structurally similar but vary in substituent positions and types, influencing their chemical and biological properties.
Properties
IUPAC Name |
3-methyl-2-(3-methylsulfanylpyrazin-2-yl)-4,5,6,7-tetrahydroindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-9-10-5-3-4-6-11(10)16-17(9)12-13(18-2)15-8-7-14-12/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOHGWWLUIUZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NN1C3=NC=CN=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6443909.png)
![6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B6443914.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine](/img/structure/B6443921.png)
![6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6443933.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine](/img/structure/B6443939.png)

![4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6443967.png)
![1-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine](/img/structure/B6443975.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6443983.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B6443998.png)
![5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6444003.png)
![2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444010.png)
![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444013.png)
![3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6444020.png)
